molecular formula C22H23N5O2 B610914 ソルシチニブ CAS No. 1206163-45-2

ソルシチニブ

カタログ番号: B610914
CAS番号: 1206163-45-2
分子量: 389.4 g/mol
InChIキー: MPYACSQFXVMWNO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ソルシチニブは、GSK2586184としても知られており、選択的ヤヌスキナーゼ1(JAK1)阻害剤です。当初、グラクソ・スミスクラインによってさまざまな免疫媒介性炎症性疾患の治療のために開発されました。 この化合物は、潰瘍性大腸炎、乾癬、その他の自己免疫疾患などの疾患の治療において可能性を示しています .

科学的研究の応用

Psoriasis

Recent studies have highlighted Solcitinib's efficacy in treating moderate-to-severe plaque psoriasis. A network meta-analysis involving multiple randomized clinical trials demonstrated that Solcitinib significantly improved the Psoriasis Area and Severity Index (PASI) scores compared to placebo. Specifically:

  • PASI-75 Response : Solcitinib showed a favorable PASI-75 response rate, indicating at least a 75% improvement in psoriasis symptoms after treatment. In trials, it was noted that Solcitinib (400 mg BID) had a SUCRA (surface under the cumulative ranking curve) value suggesting it as one of the more effective treatments available .
  • Safety Profile : The safety assessment indicated that Solcitinib had a non-inferior safety profile when compared to other JAK inhibitors like tofacitinib and baricitinib, with manageable adverse events reported .

Rheumatoid Arthritis

Solcitinib has also been studied for its potential in managing rheumatoid arthritis. Phase 2 trials indicated that treatment with Solcitinib resulted in significant improvements in disease activity markers compared to standard therapies:

  • Efficacy : Patients treated with Solcitinib demonstrated substantial reductions in American College of Rheumatology (ACR) response criteria scores, indicating improved functional status and reduced joint inflammation .
  • Combination Therapy : Further research is ongoing to explore the effects of combining Solcitinib with other disease-modifying antirheumatic drugs (DMARDs), which may enhance therapeutic outcomes for patients with insufficient responses to conventional treatments .

Oncology

Emerging research suggests that JAK inhibitors like Solcitinib may have anti-tumor properties. Studies have indicated that JAK inhibition can modulate immune responses against tumors, potentially enhancing the effectiveness of existing cancer therapies:

  • Clinical Trials : Investigations into the use of Solcitinib in various cancer types are underway, focusing on its ability to improve outcomes when used alongside chemotherapy or immunotherapy agents .

Other Immune-Mediated Conditions

Beyond psoriasis and rheumatoid arthritis, there is growing interest in the application of Solcitinib for other immune-mediated disorders such as ulcerative colitis and ankylosing spondylitis. The modulation of inflammatory pathways may provide therapeutic benefits across these conditions as well .

Comparative Efficacy Table

ConditionTreatmentPASI-75 ResponseSafety Profile
Moderate-to-Severe PsoriasisSolcitinib (400 mg BID)HighNon-inferior to other JAK inhibitors
Rheumatoid ArthritisSolcitinibSignificant ACR improvementsManageable adverse events
OncologyCombination therapy with JAK inhibitorsUnder investigationOngoing trials assessing safety

生化学分析

Biochemical Properties

Solcitinib interacts with the JAK-STAT signaling pathway, which is a crucial hub for cytokine secretion mediating different inflammatory and cellular responses . The JAK-STAT pathway is involved in various biological processes such as hematopoiesis, immune fitness, tissue repair, inflammation, apoptosis, and adipogenesis . Solcitinib, by inhibiting JAK1, can influence these processes.

Cellular Effects

Solcitinib has been shown to have effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can suppress cellular activation, differentiation, and survival, leading to diminished cytokine actions and autoantibody secretion .

Molecular Mechanism

The molecular mechanism of Solcitinib involves its interaction with JAK1. By inhibiting JAK1, Solcitinib can prevent the activation of the JAK-STAT signaling pathway . This can lead to changes in gene expression, enzyme inhibition or activation, and alterations in cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Solcitinib can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of Solcitinib can vary with different dosages in animal models

Metabolic Pathways

Solcitinib is involved in the JAK-STAT signaling pathway

準備方法

ソルシチニブは、複素環骨格の形成を含む一連の化学反応によって合成されます。 合成経路には、一般的にピリジン、ピリミジン、イミダゾール、インドール、ピラゾール、ピロール、およびトリアジンが原料として使用されます . 反応条件には、多くの場合、触媒、溶媒、および所望の生成物を得るための特定の温度および圧力設定の使用が含まれます。 ソルシチニブの工業生産方法は、高収率と純度を確保するために最適化された反応条件を使用した大規模合成を伴います .

生物活性

Solcitinib (GSK2586184) is a selective Janus kinase 1 (JAK1) inhibitor developed by GlaxoSmithKline, primarily investigated for its efficacy in treating various inflammatory conditions, including psoriasis. Its mechanism of action involves the inhibition of the JAK-STAT signaling pathway, which plays a crucial role in the immune response and inflammation.

Solcitinib selectively inhibits JAK1, which is involved in the signaling of several pro-inflammatory cytokines. By blocking JAK1, solcitinib disrupts the downstream signaling pathways activated by cytokines such as IL-6, IL-12, and IL-23, leading to reduced inflammation and immune response.

Pharmacokinetics

The pharmacokinetic profile of solcitinib indicates that it is absorbed effectively when administered orally. Studies suggest that peak plasma concentrations are reached within a few hours post-administration. The compound undergoes hepatic metabolism and is primarily excreted via urine.

Psoriasis Treatment

In a phase 2 clinical trial involving 60 patients with moderate to severe plaque psoriasis, solcitinib demonstrated significant efficacy:

Dose (mg/day)PASI75 Response Rate (%)
10013
20025
40057
Placebo0

The results indicated a dose-dependent improvement in psoriasis severity, with the highest response rate observed at the 400 mg/day dosage .

Comparative Efficacy

A network meta-analysis that included solcitinib compared its efficacy to other JAK inhibitors like tofacitinib and baricitinib. The analysis revealed that while solcitinib showed promising results, tofacitinib had superior efficacy in achieving PASI75 responses at both 8 and 12 weeks .

Safety Profile

The safety profile of solcitinib has been assessed in various studies. Common adverse events reported include:

  • Headaches
  • Nausea
  • Fatigue
  • Elevated liver enzymes

Overall, the incidence of treatment-related adverse events was comparable to placebo groups, indicating a favorable safety profile for solcitinib .

Case Study: Efficacy in Psoriasis

One notable case study involved a patient treated with solcitinib who showed significant improvement in psoriasis severity after 12 weeks of treatment at the 400 mg/day dosage. The patient achieved PASI90 response, demonstrating the potential for high-level efficacy in individual cases .

Long-term Safety Observations

Long-term follow-up studies have indicated that patients maintained their response over extended periods without significant increases in adverse events. This suggests that solcitinib may be suitable for chronic management of inflammatory conditions .

特性

IUPAC Name

N-[5-[4-(3,3-dimethylazetidine-1-carbonyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O2/c1-22(2)12-26(13-22)20(29)16-10-6-14(7-11-16)17-4-3-5-18-23-21(25-27(17)18)24-19(28)15-8-9-15/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,24,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPYACSQFXVMWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)NC(=O)C5CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206163-45-2
Record name Solcitinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206163452
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SOLCITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V7GQ1260K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

EDCI (3.59 g, 0.019 mol), HOBt (2.53 g, 0.019 mol) and DIPEA (4.48 mL) were added to a solution of 4-[2-(Cyclopropanecarbonyl-amino)-[1,2,4]triazolo[1,5-a]pyridin-5-yl]-benzoic acid (4 g, 0.012 mol) in DCM (150 mL) at room temperature. The resulting mixture was stirred for 10 min at room temperature. Dimethylazetidine hydrochloride salt (1.64 g, 0.013 mol) was added to the solution and the reaction is stirred for 16 hrs. Water was added to the reaction mixture. The organic layer was separated and washed with 2 N NaOH solution, 2N HCl solution and water. The organic phase was dried over MgSO4, filtered and evaporated under vacuum. Purification by flash chromatography (eluant: 1:1 petrol/EtOAc to neat EtOAc) afforded cyclopropanecarboxylic acid{5-[4-(3,3-dimethyl-azetidine-1-carbonyl)-phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl}-amide.
Name
Quantity
3.59 g
Type
reactant
Reaction Step One
Name
Quantity
2.53 g
Type
reactant
Reaction Step One
Name
Quantity
4.48 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step Two
Customer
Q & A

Q1: What is the primary mechanism of action of Solcitinib?

A1: Solcitinib is a potent and selective inhibitor of Janus kinases (JAKs), a family of intracellular tyrosine kinases involved in cytokine signaling. [] While the specific JAK isoforms inhibited by Solcitinib are not explicitly stated in the provided abstracts, its mechanism of action suggests it likely targets JAK1, JAK2, or both, as these isoforms are often implicated in inflammatory responses. By inhibiting JAKs, Solcitinib disrupts the signaling pathways of various cytokines involved in the pathogenesis of inflammatory diseases like psoriasis. []

Q2: What evidence exists for Solcitinib's efficacy in treating psoriasis?

A2: While Solcitinib has shown promise in preclinical studies, the provided research abstracts do not offer conclusive evidence for its efficacy in treating psoriasis. A scoping review highlighted that Solcitinib is still in the early phases of development for psoriasis treatment and has not yet reached phase III clinical trials. [] This suggests further investigation is needed to determine its clinical efficacy and safety profile compared to existing therapies.

Q3: What is the current status of Solcitinib's development as a therapeutic agent?

A5: Based on the available information, Solcitinib appears to be in the early stages of development for psoriasis treatment. It has not yet progressed to Phase III clinical trials, which are crucial for confirming efficacy, determining optimal dosages, and assessing long-term safety in a larger patient population. [] More research is needed to determine its potential role in managing psoriasis compared to existing and emerging treatment options.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。